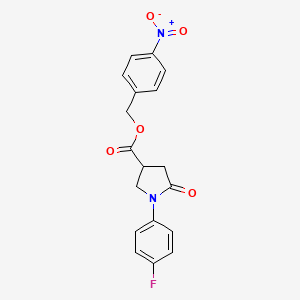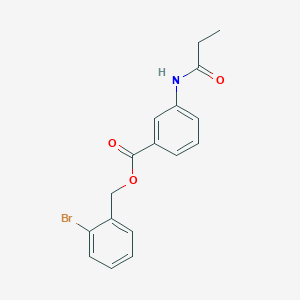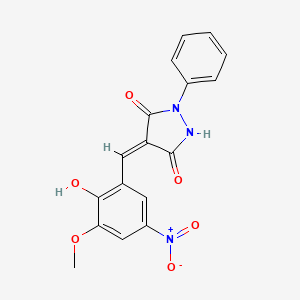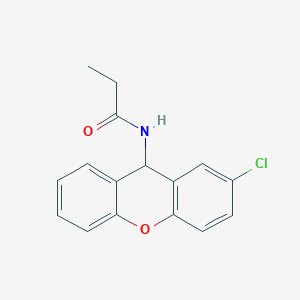
N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide, also known as CI-994, is a synthetic compound that has been extensively studied for its potential use in cancer treatment.
Mécanisme D'action
The mechanism of action of N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide involves the inhibition of HDAC activity. HDACs play a role in the regulation of gene expression by removing acetyl groups from histone proteins. This results in a more compact chromatin structure and decreased gene expression. Inhibition of HDAC activity by N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide leads to an increase in acetylation of histone proteins and a more open chromatin structure, which can lead to increased gene expression.
Biochemical and Physiological Effects:
N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread. In addition, N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to sensitize cancer cells to radiation and chemotherapy, which can improve the effectiveness of these treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of HDACs in cancer and other diseases. However, one limitation of using N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide is that it can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more potent and selective HDAC inhibitors that have fewer side effects than N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide. Another area of interest is the use of HDAC inhibitors like N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in using HDAC inhibitors like N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide to treat other diseases, such as neurodegenerative disorders and infectious diseases.
In conclusion, N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide is a synthetic compound that has been extensively studied for its potential use in cancer treatment. Its mechanism of action involves the inhibition of HDAC activity, which can lead to increased gene expression and decreased tumor growth. While there are limitations to its use in lab experiments, there are several future directions for research on this compound that could lead to new treatments for cancer and other diseases.
Méthodes De Synthèse
The synthesis of N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with N-isopropyl-N-(methylsulfonyl)glycine in the presence of a base. The resulting product is then treated with ammonia to yield N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in high yield and purity.
Applications De Recherche Scientifique
N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors like N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Propriétés
IUPAC Name |
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-9(2)15-13(17)8-16(20(4,18)19)11-6-5-10(3)12(14)7-11/h5-7,9H,8H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTIAUIEJPJBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC(C)C)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-propan-2-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5158791.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5158798.png)
![{4-[(3-iodobenzoyl)amino]phenyl}acetic acid](/img/structure/B5158809.png)
![1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)
![5-(2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5158823.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)

![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)
![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5158860.png)

![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(5-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5158874.png)

